N-(2-Amino-2-phenylethyl)-1-methyl-1H-pyrazole-4-sulfonamide
Description
Properties
Molecular Formula |
C12H16N4O2S |
|---|---|
Molecular Weight |
280.35 g/mol |
IUPAC Name |
N-(2-amino-2-phenylethyl)-1-methylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C12H16N4O2S/c1-16-9-11(7-14-16)19(17,18)15-8-12(13)10-5-3-2-4-6-10/h2-7,9,12,15H,8,13H2,1H3 |
InChI Key |
CGDLFMANIUUMNX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC(C2=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Amino-2-phenylethyl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves the reaction of 1-methyl-1H-pyrazole-4-sulfonyl chloride with 2-amino-2-phenylethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-Amino-2-phenylethyl)-1-methyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced to a sulfinamide or thiol group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Sulfinamide or thiol derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-(2-Amino-2-phenylethyl)-1-methyl-1H-pyrazole-4-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-Amino-2-phenylethyl)-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino-phenylethyl side chain can mimic natural substrates or ligands, allowing the compound to bind to active sites or allosteric sites, thereby modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, resulting in various biological effects.
Comparison with Similar Compounds
Key Observations:
Lipophilicity: The trifluoromethyl group in ’s compound increases logP (predicted ~2.5), whereas the amino group in the target compound may lower logP (~1.8), impacting drug distribution .
Conformational Flexibility : Thiopyran and ether moieties in ’s derivative suggest enhanced adaptability for binding to flexible protein pockets, akin to oxadiazole derivatives in that target Bcl-2 .
Pharmacological Implications (Inferred)
- Target Affinity : Pyrazole-sulfonamide hybrids often exhibit affinity for enzymes or receptors with hydrophobic pockets (e.g., carbonic anhydrase, Bcl-2). The phenyl group in the target compound may mimic aromatic residues in such targets, similar to indole-containing oxadiazoles in .
- Metabolic Stability: Cyclopropyl substituents () are known to resist oxidative metabolism, suggesting that the target compound’s phenyl group might confer lower stability compared to cyclopropyl analogs .
Biological Activity
N-(2-Amino-2-phenylethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a synthetic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazole ring , a sulfonamide group , and a phenylethylamine moiety , which contribute to its unique chemical reactivity and biological properties. The general structure can be summarized as follows:
- Chemical Formula : CHNOS
- CAS Number : 1423033-96-8
This compound exerts its biological effects primarily through interactions with specific molecular targets, such as enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition : The compound may inhibit various enzymes, including those involved in inflammatory processes and tumor progression.
- Receptor Modulation : It can act as a ligand for certain receptors, potentially influencing signaling pathways related to pain, inflammation, and cancer.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit broad-spectrum antimicrobial properties. This compound has shown promising results against various bacterial and fungal strains. For instance:
- Bacterial Inhibition : Studies have reported effective inhibition against E. coli and Staphylococcus aureus.
- Fungal Activity : The compound demonstrated antifungal effects against Candida albicans and Aspergillus niger at concentrations as low as 40 µg/mL .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties, showing significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. For example, in a comparative study, it exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM compared to standard anti-inflammatory drugs like dexamethasone .
Anticancer Properties
This compound has been assessed for its anticancer potential across various tumor cell lines:
| Tumor Cell Line | IC (µM) |
|---|---|
| HeLa | 15 |
| MCF7 | 20 |
| SKOV3 | 18 |
| SKMEL28 | 12 |
These results indicate that the compound may serve as a lead structure for developing new anticancer agents .
Structure–Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Modifications to the pyrazole ring or sulfonamide group can enhance or diminish its activity. For instance, substituents on the phenyl ring have been shown to affect both antimicrobial and anticancer efficacy .
Case Studies
Several studies have highlighted the effectiveness of this compound in various applications:
- Antimicrobial Screening : A study evaluated the compound against multiple bacterial strains, achieving significant inhibition rates comparable to established antibiotics .
- Anti-inflammatory Research : In vitro assays demonstrated that the compound could effectively reduce inflammation markers in human cell lines, suggesting potential therapeutic uses in inflammatory diseases .
- Cancer Research : A recent investigation into its anticancer properties revealed that it induces apoptosis in cancer cells through a mechanism involving oxidative stress pathways .
Q & A
Q. What are the common synthetic routes for N-(2-Amino-2-phenylethyl)-1-methyl-1H-pyrazole-4-sulfonamide?
Synthesis typically involves cyclocondensation and sulfonamide coupling. For example:
- Step 1 : Cyclocondensation of precursors like ethyl acetoacetate with phenylhydrazine derivatives to form the pyrazole core .
- Step 2 : Sulfonylation using 1-methyl-1H-pyrazole-4-sulfonyl chloride under controlled pH (e.g., in anhydrous dichloromethane with a tertiary amine base) .
- Step 3 : Introduction of the 2-amino-2-phenylethyl group via nucleophilic substitution or reductive amination.
Key reaction conditions include temperatures of 0–80°C and solvents like THF or DMF. Yields are optimized by protecting amine groups during sulfonylation .
Q. What spectroscopic techniques are used to characterize this compound?
- NMR : and NMR in DMSO-d6 or CDCl3 to confirm substituent positions and purity. For example, the pyrazole proton appears as a singlet near δ 7.5–8.0 ppm .
- IR : Peaks at ~1350 cm (S=O stretching) and ~3300 cm (N-H stretching) .
- Elemental Analysis : To verify C, H, N, and S content within ±0.4% of theoretical values .
Q. How is solubility optimized for in vitro assays?
Solubility is enhanced using co-solvents (e.g., DMSO ≤1% v/v) or pH adjustment (phosphate buffer at pH 6.8). Partition coefficients (log P) are determined via the 1-octanol/water shake-flask method .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction with SHELXL refinement ( ) is critical:
Q. How to address contradictions between computational models and experimental data in SAR studies?
- Docking vs. Crystallography : Compare computational docking (e.g., AutoDock Vina) with experimental crystal structures to validate binding modes.
- Dynamic Simulations : MD simulations (AMBER or GROMACS) assess conformational stability over 100 ns trajectories .
- Experimental Cross-Check : Use -NMR titration to confirm hydrogen bonding interactions .
Q. What strategies improve selectivity in biological targeting?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
